Welcome to the BenchChem Online Store!
molecular formula C17H13Cl2N3O2 B8785652 2',5-Dichloro-2-(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone CAS No. 54196-62-2

2',5-Dichloro-2-(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)benzophenone

Cat. No. B8785652
M. Wt: 362.2 g/mol
InChI Key: AXAAMTSBUQOVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03993660

Procedure details

A suspension of 0.363 g. (1.00 mmol.) of 2',5-dichloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone in 5.0 ml. of methylene chloride was cooled to -20° C. in a Dry Ice/acetone bath and treated with 0.206 ml. (0.150 g., 1.50 mmol.) of triethylamine, followed by dropwise addition of 0.106 ml. (1.3 mmol.) of methanesulfonyl chloride. (Most of the starting material dissolved during the addition of the methanesulfonyl chloride.) During 15 minutes the temperature was gradually raised to 0°. The reaction mixture was quenched on ice and extracted with methylene chloride. The organic extracts were treated with a saturated aqueous sodium bicarbonate solution, dried over anhydrous sodium sulfate and concentrated in vacuo to yield an oil. The oil was dissolved in 5 ml. of freshly distilled tetrahydrofuran in a dry flask and treated first with 0.332 g. (2.00 mmol.) of potassium iodide, then ammonia (gas). After saturating the reaction mixture with ammonia, the mixture was warmed to room temperature (22°-24° C.) and stirred for 24 hours. The mixture was quenched in a saturated aqueous sodium hydroxide solution, extracted with chloroform, dried over anhydrous sodium sulfate and concentrated in vacuo to afford an oil. Crystallization from ethyl acetate and methanol/ethyl acetate yielded 25 mg. of a tan solid of melting point 210°-221° C. Recrystallization from ethyl acetate gave pure 8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine of melting point 223°-225° C.
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2 mmol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[C:9]1[CH:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:10]=1[N:16]1[C:20]([CH3:21])=[N:19][N:18]=[C:17]1[CH2:22]O.C([N:27](CC)CC)C.CS(Cl)(=O)=O.[I-].[K+].N>O1CCCC1.C(Cl)Cl>[Cl:15][C:13]1[CH:12]=[CH:11][C:10]2[N:16]3[C:20]([CH3:21])=[N:19][N:18]=[C:17]3[CH2:22][N:27]=[C:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[Cl:1])[C:9]=2[CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C1=C(C=CC(=C1)Cl)N1C(=NN=C1C)CO)=O
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.3 mmol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
2 mmol
Type
reactant
Smiles
[I-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A suspension of 0.363 g
ADDITION
Type
ADDITION
Details
treated with 0.206 ml
TEMPERATURE
Type
TEMPERATURE
Details
) During 15 minutes the temperature was gradually raised to 0°
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched on ice
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
ADDITION
Type
ADDITION
Details
The organic extracts were treated with a saturated aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield an oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 5 ml
CONCENTRATION
Type
CONCENTRATION
Details
After saturating the reaction mixture with ammonia
CUSTOM
Type
CUSTOM
Details
The mixture was quenched in a saturated aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford an oil
CUSTOM
Type
CUSTOM
Details
Crystallization from ethyl acetate and methanol/ethyl acetate
CUSTOM
Type
CUSTOM
Details
yielded 25 mg
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
8-chloro-1-methyl-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)C)C3=C(C=CC=C3)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.